(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a diethylamino group and a pyrrolidine ring featuring a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be classified under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties. The specific structure of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol allows it to interact with various biological targets, making it a subject of research in fields such as medicinal chemistry and pharmacology. It is often synthesized for use as a building block in the development of more complex pharmaceutical agents.
The synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves several key steps:
The molecular formula of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be represented as C_{13}H_{18}N_{4}O. The compound features:
The stereochemistry at the pyrrolidine ring is crucial for its biological activity, as it influences how the molecule interacts with biological targets.
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes several notable chemical reactions:
The mechanism of action for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The diethylamino group enhances binding affinity, while the hydroxyl group facilitates hydrogen bonding interactions with target proteins.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .
Key physical and chemical properties of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific applications:
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol represents a structurally optimized hybrid molecule combining a pyrimidine pharmacophore with a chiral pyrrolidine scaffold. This compound (Molecular Formula: C₁₂H₂₀N₄O; MW: 236.31 g/mol; CAS: 1354006-66-8 for (S)-enantiomer) features a stereospecific pyrrolidin-3-ol group attached at the C4 position of a diethylamino-substituted pyrimidine ring [4] [8]. The pyrimidine nucleus serves as a privileged pharmacophore in medicinal chemistry due to its presence in nucleic acids and vitamin B1, contributing to diverse biological interactions through hydrogen bonding and π-stacking capabilities [10]. The chiral pyrrolidin-3-ol moiety introduces a three-dimensional structural element critical for target selectivity and binding affinity optimization in kinase and transporter inhibition [2] [5].
The convergent synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol employs strategic bond formations between functionalized pyrimidine and pyrrolidine precursors. A patented approach utilizes (R)-3-hydroxypyrrolidine as the chiral source, reacting with 4,6-dichloropyrimidine under Mitsunobu conditions to establish the C-N linkage at pyrimidine-C4, followed by diethylamine displacement at C6 under acid catalysis [2] [9]. Alternative routes exploit palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between pyrrolidine boronic esters and chloropyrimidines, achieving superior yields (>85%) but requiring expensive catalysts [2].
Table 1: Synthetic Method Comparison for Pyrimidine-Pyrrolidine Hybrids
Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control |
---|---|---|---|
Nucleophilic Substitution | (R)-3-Hydroxypyrrolidine, DIAD, PPh₃, THF | 68-72 | High (chiral pool) |
Reductive Amination | 4-Amino-6-chloropyrimidine, (R)-pyrrolidinone, NaBH₃CN | 55-60 | Moderate |
Suzuki Coupling | (R)-N-Boc-pyrrolidin-3-yl boronic ester, Pd(dppf)Cl₂ | 85-90 | High (chiral auxiliary) |
Critical stereochemical integrity is maintained through chiral pool utilization ((R)-3-hydroxypyrrolidine) or asymmetric hydrogenation of pyrrolinone precursors using Ru-BINAP catalysts (ee >98%) [2] [8]. Purification typically involves silica gel chromatography with ethyl acetate/methanol gradients, followed by hydrochloride salt crystallization for analytical standardization (>97% purity by HPLC) [4] [8].
Molecular docking simulations reveal that (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol adopts a bioactive conformation enabling bidentate hydrogen bonding with kinase hinge regions. The pyrimidine N1 and C2-NH groups form canonical hydrogen bonds with backbone carbonyl and NH of hinge residue Glu281 in NET (Norepinephrine Transporter), mimicking norepinephrine’s interaction pattern [5] [7]. The (R)-pyrrolidin-3-ol oxygen acts as hydrogen bond acceptor for Asp75 side chain, while the diethylamino group engages in hydrophobic contact with Phe72 in the S1 binding pocket [5].
Table 2: Docking Scores and Binding Interactions Against Biological Targets
Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | H-Bond Distance (Å) |
---|---|---|---|---|
NET (Norepinephrine Transporter) | 4M48 | -9.2 | Glu281, Asp75, Phe72 | 1.9, 2.1, N/A |
DYRK1A Kinase | 4MQE | -8.7 | Leu241, Glu203, Lys188 | 2.3, 2.0, 3.4 |
PDE9 | 3JSW | -7.9 | Tyr424, Phe456, Leu420 | 2.5, N/A, N/A |
Comparative docking across structurally related kinases (DYRK1A, PDE9, CDK2) demonstrates selectivity driven by the chiral pyrrolidine orientation. The (R)-configuration optimally positions the hydroxymethyl group into a hydrophilic subpocket absent in off-targets like serotonin transporter (SERT), explaining observed NET selectivity (NET Ki = 32 nM vs SERT Ki >1,000 nM) [5] [7]. Importantly, the top-scoring docking pose (RMSD <2.0Å) corresponded to the crystallographic binding mode in only 65% of cross-docking validations, emphasizing the necessity of molecular dynamics refinement to avoid false pose selection [7].
Stereochemical profiling established that the (R)-absolute configuration at pyrrolidin-3-ol confers superior target engagement over (S)-enantiomers and racemates. In NET inhibition assays, the (R,R)-diastereomer exhibited 18-fold greater potency (IC₅₀ = 5.4 nM) compared to the (S,S)-counterpart (IC₅₀ = 97 nM), attributed to optimal hydrogen bonding geometry with Asp75 and reduced steric clash with Tyr152 [3] [5]. Trans-configuration between pyrimidine-C4 and pyrrolidine-N1 proved essential, as cis-isomers demonstrated >50-fold potency drops due to suboptimal vectoring of the diethylamino group away from the hydrophobic subpocket [5].
Table 3: Stereoisomer Activity Comparison in NET Inhibition (TRACT Assay)
Stereochemistry | Configuration | % NET Enhancement at 1μM | pIC₅₀ ± SEM | IC₅₀ (nM) |
---|---|---|---|---|
(R,R) | trans | 106 ± 12% | 8.3 ± 0.0 | 5.4 |
(R,S) | cis | 92 ± 19% | 6.8 ± 0.3 | 173 |
(S,S) | trans | 87 ± 1% | 7.0 ± 0.0 | 97 |
(S,R) | cis | 69 ± 4% | 6.2 ± 0.0 | 605 |
Conformational restriction via pyrrolidine N-methylation decreased NET affinity by 8-fold, validating the secondary amine’s role in salt bridge formation. Molecular dynamics simulations (50 ns) confirmed the (R)-hydroxyl group stabilizes the bioactive conformation through water-mediated hydrogen bonds with Leu74 backbone, reducing binding pocket flexibility by 40% compared to des-hydroxy analogs [5].
Although (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol lacks an indole core, its metabolic vulnerabilities mirror those of indole-containing analogs: rapid hepatic clearance (CLₕ = 32 mL/min/kg) mediated primarily by CYP3A4 oxidation of diethylamino groups and pyrrolidine ring hydroxylation [9]. Strategic deuteration at the pyrrolidine C5 position reduced intrinsic clearance by 60% in human liver microsomes while maintaining NET potency, leveraging the kinetic isotope effect to hinder C-H bond cleavage [9] [10].
Pyrimidine ring fluorination at C5 (electron-deficient position) blocked oxidative metabolism without disrupting hinge-binding interactions. Fluorinated analogs demonstrated 4-fold improved microsomal half-life (t₁/₂ = 48 min vs 12 min for parent) and enhanced membrane permeability (PAMPA logPₑ = -5.2 vs -5.8) due to reduced hydrogen bonding capacity [10]. N-Oxide metabolites were suppressed through diethylamino group rigidification via cyclization into azetidine (3-membered ring), though this modification compromised NET selectivity over dopamine transporter (DAT) [5] [9].
Table 4: Metabolic Stability Optimization Strategies and Outcomes
Modification Strategy | Structural Change | HLM t₁/₂ (min) | CYP3A4 Km (μM) | NET IC₅₀ (nM) |
---|---|---|---|---|
Parent Compound | None | 12 ± 2 | 15 ± 3 | 5.4 ± 0.5 |
Pyrrolidine-C5 deuteration | Replacement of H with D at C5 | 31 ± 4 | 38 ± 6 | 6.1 ± 0.3 |
Pyrimidine-C5 fluorination | F substitution at pyrimidine-C5 | 48 ± 5 | >100 | 8.2 ± 0.7 |
Diethylamino rigidification | Azetidine substitution | 41 ± 3 | 62 ± 8 | 23 ± 2 |
Metabolic soft spot shielding through O-methoxy substitution on the pyrrolidin-3-ol group proved detrimental, eliminating a key hydrogen bond and reducing potency 100-fold. Alternatively, bioisosteric replacement of the metabolically labile diethylamino group with 4,4-difluoropiperidine improved microsomal stability (t₁/₂ = 52 min) while maintaining sub-100 nM NET inhibition through enhanced hydrophobic filling of the S1 pocket [5] [9].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3